5-Amino-3-propyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-Amino-3-propyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-propyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . These reactions typically occur at room temperature and can be performed under flow conditions to improve safety and product purity .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often involves the use of scalable and efficient catalytic systems. For example, the use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to be effective . This method allows for continuous production and minimizes the risk of blockages and other issues associated with batch synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-propyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Reduced oxazole derivatives.
Substitution: Esters, amides, and other carboxylic acid derivatives.
Scientific Research Applications
5-Amino-3-propyl-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-3-propyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-methyl-1,2-oxazole-4-carboxylic acid .
- 5-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid .
- Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate .
Uniqueness
5-Amino-3-propyl-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 3-position and amino group at the 5-position make it a versatile intermediate for further functionalization and derivatization .
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-amino-3-propyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-4-5(7(10)11)6(8)12-9-4/h2-3,8H2,1H3,(H,10,11) |
InChI Key |
WZOZONKBNSOKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=C1C(=O)O)N |
Origin of Product |
United States |
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